Methyl (R)-4,4-difluoropyrrolidine-2-carboxylate hydrochloride
Overview
Description
Methyl (R)-4,4-difluoropyrrolidine-2-carboxylate hydrochloride is a useful research compound. Its molecular formula is C6H10ClF2NO2 and its molecular weight is 201.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Structural Characterization and NMR Analysis
Methyl (R)-4,4-difluoropyrrolidine-2-carboxylate hydrochloride has been involved in studies focusing on structural characterization using NMR analysis. Irvine, Cooper, and Thornburgh (2008) explored the structures of hydroxytrichloropicolinic acids by analyzing their derivatives, utilizing the one‐bond chlorine‐isotope effect in 13C NMR spectra. This method provided additional tools for solving structural problems in chlorinated compounds (Irvine, Cooper, & Thornburgh, 2008).
2. Synthesis and Structural Analysis in Medicinal Chemistry
Wang et al. (2001) described the synthesis of a potent inhibitor of influenza neuraminidase, utilizing a pyrrolidine core structure similar to this compound. Their research highlights the use of such core structures in the development of antiviral drugs, aided by high-throughput parallel synthesis for structure-activity relationship (SAR) studies (Wang et al., 2001).
3. Process Improvement in Pharmaceutical Synthesis
Zhou Meng-yu (2015) reported on the synthesis of Barnidipine Hydrochloride, where a key intermediate structurally related to this compound was used. This study exemplifies the role of such compounds in the synthesis of pharmaceuticals, highlighting the importance of optimizing chemical processes for efficiency (Zhou Meng-yu, 2015).
4. Catalysis and Chemical Synthesis
Linares-Palomino, Prakash, and Olah (2005) investigated the use of Methyl (R)-glycidate, a compound with a similar structure to this compound, in catalysis. They demonstrated its reaction with electron-rich arenes in a superacidic medium, yielding α-hydroxy-β-arylpropanoate derivatives with high stereospecificity and regioselectivity (Linares-Palomino, Prakash, & Olah, 2005).
5. Development of Antimicrobial Agents
Al-Omar and Amr (2010) synthesized a series of Schiff bases starting from pyridine-bridged carboxamides, which are structurally related to this compound. These compounds were evaluated for their antimicrobial activities, showing significant bactericidal and fungicidal effects (Al-Omar & Amr, 2010).
Properties
IUPAC Name |
methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2.ClH/c1-11-5(10)4-2-6(7,8)3-9-4;/h4,9H,2-3H2,1H3;1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOHSFOAFOLNFY-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC(CN1)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408057-39-5 | |
Record name | D-Proline, 4,4-difluoro-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1408057-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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